BenchChemオンラインストアへようこそ!

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

mGlu5 receptor antagonist GPCR regioisomeric SAR

Select 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine for your medicinal chemistry program. Its regiospecific 6-bromo handle enables precise Suzuki-Miyaura cross-coupling to construct BET bromodomain inhibitor libraries targeting the WPF shelf and ZA channel. The 1,5-naphthyridine scaffold exhibits higher bromodomain affinity than 1,6- or 1,7-isomers, validated by X-ray crystallography and quantum mechanical calculations. The partially saturated tetrahydro moiety imparts conformational flexibility and reduced aromatic stacking propensity, enhancing target selectivity and solubility versus fully planar analogs. Avoid uncontrolled synthetic and biological variables introduced by generic alternatives. Order high-purity (≥97%) material for reproducible SAR and scalable lead optimization.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
CAS No. 1219022-46-4
Cat. No. B1440450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1219022-46-4
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=N2)Br)NC1
InChIInChI=1S/C8H9BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2
InChIKeyIDYOBWKVTSMJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4) Procurement Guide


6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a bicyclic heteroaromatic building block featuring a bromine substituent at the 6-position of the 1,5-naphthyridine scaffold. It serves as a versatile intermediate in medicinal chemistry, enabling further derivatization via cross-coupling reactions, particularly Suzuki couplings, to access diverse libraries of kinase inhibitors and other bioactive molecules [1]. The compound exhibits moderate predicted physicochemical properties (MW: 213.07, density: 1.5 g/cm³) and is commercially available at purities typically ranging from 95% to 97% . The partially saturated ring distinguishes it from fully aromatic naphthyridines, conferring distinct conformational and physicochemical characteristics that are crucial for specific target engagement and synthetic utility.

Why 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4) Cannot Be Substituted with Unhalogenated or Regioisomeric Analogs


Substitution of 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine with unhalogenated, fully aromatic, or regioisomeric naphthyridine analogs is scientifically unsound due to three distinct drivers of differentiation: (1) **Regiochemical selectivity** dictates that the 6-bromo substitution pattern confers distinct reactivity profiles in cross-coupling reactions compared to 3-, 4-, or 7-bromo analogs, leading to different downstream derivative libraries [1]; (2) **The 1,5-naphthyridine scaffold** exhibits higher binding affinity for certain bromodomain targets compared to other naphthyridine isomers (1,6- and 1,7-), as demonstrated by X-ray crystallography and quantum mechanical calculations [2]; (3) **The partially saturated tetrahydro moiety** imparts conformational flexibility and reduced aromatic stacking propensity relative to fully planar aromatic naphthyridines, directly affecting target binding geometry and physicochemical properties [3]. Attempting to replace this compound with generic alternatives introduces uncontrolled variables in synthetic yields, target selectivity, and downstream biological activity.

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4): Quantitative Differentiation Evidence


Regioisomeric Aryl Naphthyridines Exhibit mGlu5 Receptor Antagonist Potency Dependent on Substitution Pattern

While direct data for the tetrahydro-6-bromo derivative is limited, a systematic SAR study of regioisomeric aryl naphthyridines at Pfizer demonstrated that the position of substitution on the naphthyridine scaffold profoundly affects mGlu5 receptor antagonism. Three distinct regioisomeric series were synthesized and evaluated, revealing that in vitro and in vivo pharmacological activities are critically dependent on the precise attachment point of the aryl moiety [1]. The 6-bromo position in the target compound provides a defined synthetic handle for introducing aryl groups via Suzuki coupling at a position distinct from the 7-bromo or 4-bromo analogs [2].

mGlu5 receptor antagonist GPCR regioisomeric SAR

1,5-Naphthyridine Scaffold Demonstrates Superior BET Bromodomain Binding Affinity over 1,6- and 1,7-Isomers via Quantum Mechanical Validation

In a study published in ChemMedChem, Mirguet et al. discovered 1,5-naphthyridine derivatives as potent BET bromodomain inhibitors. Critically, X-ray crystal structures of naphthyridine isomers were solved and quantum mechanical calculations were employed to explain the higher affinity of the 1,5-isomer over the 1,6- and 1,7-isomers [1]. This provides direct, quantitative structural evidence that the 1,5-naphthyridine core is not interchangeable with other naphthyridine systems. While the specific 6-bromo tetrahydro derivative was not the lead compound, the scaffold superiority is established at the isomer level [2].

BET bromodomain inhibitor epigenetics X-ray crystallography

6-Bromo Substituent Enables Suzuki Cross-Coupling Reactions with Distinct Reactivity from Alternative Halogenation Positions

The 6-bromo substituent serves as a defined synthetic handle for palladium-catalyzed cross-coupling reactions. In the 1,5-naphthyridine system, the reactivity of bromo substituents varies significantly with ring position. The Science of Synthesis reference work documents that palladium-mediated Suzuki coupling between aryl halides and organoboronates is a key methodology for naphthyridine derivatization, with regiochemical positioning dictating coupling efficiency and substrate scope [1]. The 6-position offers a reactivity profile distinct from the 3- and 4-positions, which are more sterically encumbered or electronically deactivated in the tetrahydro framework [2]. This differential reactivity has been exploited to generate 4,8-substituted 1,5-naphthyridines for optoelectronic applications [3].

Suzuki coupling palladium catalysis library synthesis

Halogen Substitution at the 3′-Position Alters Tumor Cell Line Selectivity in Structurally Related Naphthyridine Antitumor Agents

In a structurally related 2-aryl-1,8-naphthyridin-4(1H)-one series, Chen et al. demonstrated that introduction of a halogen at the 3′-position yielded compounds with different selectivity profiles across human tumor cell lines. All 3′-halogenated compounds (compounds 29-36) were potent inhibitors of tubulin polymerization with activities nearly comparable to colchicine, podophyllotoxin, and combretastatin A-4, and they also inhibited [³H]colchicine binding to tubulin [1]. While this study employed the 1,8-naphthyridine scaffold rather than the 1,5-system, it provides class-level evidence that halogen position and identity on the naphthyridine core directly modulate both potency and cell line selectivity [2].

tubulin polymerization inhibitor anticancer halogen SAR

Predicted Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine Support Favorable Drug-Likeness Profile for CNS-Penetrant Programs

The physicochemical properties of 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine have been computationally predicted and empirically characterized. The compound has a molecular weight of 213.07 g/mol, a predicted density of 1.5 ± 0.1 g/cm³, boiling point of 321.2 ± 42.0 °C at 760 mmHg, and flash point of 148.1 ± 27.9 °C . Compared to the unsubstituted 1,2,3,4-tetrahydro-1,5-naphthyridine parent (MW: 134.18 g/mol, melting point: 107-109 °C), the 6-bromo derivative exhibits substantially higher molecular weight and altered thermal properties due to bromine introduction . The partially saturated scaffold confers reduced aromatic character relative to fully aromatic naphthyridines, which may favorably impact solubility and metabolic stability [1].

physicochemical properties drug-likeness CNS penetration

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4): Validated Research and Industrial Application Scenarios


Epigenetic Drug Discovery: BET Bromodomain Inhibitor Library Synthesis

This compound is particularly well-suited for constructing libraries of BET bromodomain inhibitors based on the 1,5-naphthyridine scaffold. The 6-bromo substituent provides a versatile handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl groups at the 6-position, enabling exploration of the WPF shelf and ZA channel regions of the bromodomain binding pocket. The superior binding affinity of the 1,5-naphthyridine scaffold over 1,6- and 1,7-isomers, validated by X-ray crystallography and quantum mechanical calculations, provides a structurally justified foundation for selecting this scaffold over alternative naphthyridine cores [1].

GPCR Antagonist Development: mGlu5 Receptor Modulator Synthesis

The compound serves as a key intermediate for synthesizing mGlu5 receptor antagonists via palladium-catalyzed coupling reactions. Systematic SAR studies of regioisomeric aryl naphthyridines have demonstrated that the substitution pattern on the naphthyridine core critically determines antagonist potency and in vivo pharmacological activity [1]. The 6-bromo position offers access to a distinct regioisomeric series that is not accessible using 4-bromo or 7-bromo analogs, enabling exploration of unique regions of chemical space for mGlu5 modulation. This differentiation is particularly relevant for CNS-penetrant programs targeting neurological and psychiatric indications [2].

Kinase Inhibitor Medicinal Chemistry: Building Block for Targeted Library Synthesis

The compound is employed as a privileged building block in kinase inhibitor discovery programs. Naphthyridine-based kinase modulators have been extensively patented for targeting tyrosine and serine/threonine kinases involved in misdirected cellular signaling, with applications spanning oncology and inflammatory diseases [1]. The 6-bromo tetrahydro-1,5-naphthyridine provides a defined point for diversification via cross-coupling, allowing medicinal chemists to rapidly explore kinase hinge-binding motifs. The partially saturated tetrahydro ring distinguishes this scaffold from fully aromatic naphthyridines by offering distinct conformational properties and reduced planarity, which may favorably impact kinase selectivity profiles and physicochemical properties [2].

Antitumor Agent Development: Tubulin Polymerization Inhibitor Scaffold Exploration

Based on established SAR in structurally related naphthyridine antitumor agents, the 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine scaffold provides a foundation for developing tubulin polymerization inhibitors. Studies in the 1,8-naphthyridine series have demonstrated that halogen substitution at specific positions alters both potency (log GI₅₀ < -4.0 across multiple tumor lines) and selectivity profiles across human tumor cell line panels, including non-small cell lung, colon, CNS, melanoma, ovarian, prostate, and breast cancers [1]. The 6-bromo substituent in the target compound provides a defined halogenation pattern for exploring analogous SAR relationships, with the tetrahydro moiety offering reduced aromatic character that may favorably impact solubility and metabolic stability relative to fully aromatic analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.